Benzenesulfonic acid, 3-formyl-, potassium salt Benzenesulfonic acid, 3-formyl-, potassium salt
Brand Name: Vulcanchem
CAS No.: 54110-21-3
VCID: VC18487037
InChI: InChI=1S/C7H6O4S.K/c8-5-6-2-1-3-7(4-6)12(9,10)11;/h1-5H,(H,9,10,11);/q;+1/p-1
SMILES:
Molecular Formula: C7H5KO4S
Molecular Weight: 224.28 g/mol

Benzenesulfonic acid, 3-formyl-, potassium salt

CAS No.: 54110-21-3

Cat. No.: VC18487037

Molecular Formula: C7H5KO4S

Molecular Weight: 224.28 g/mol

* For research use only. Not for human or veterinary use.

Benzenesulfonic acid, 3-formyl-, potassium salt - 54110-21-3

Specification

CAS No. 54110-21-3
Molecular Formula C7H5KO4S
Molecular Weight 224.28 g/mol
IUPAC Name potassium;3-formylbenzenesulfonate
Standard InChI InChI=1S/C7H6O4S.K/c8-5-6-2-1-3-7(4-6)12(9,10)11;/h1-5H,(H,9,10,11);/q;+1/p-1
Standard InChI Key SOCMWWYVZTYFGK-UHFFFAOYSA-M
Canonical SMILES C1=CC(=CC(=C1)S(=O)(=O)[O-])C=O.[K+]

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

Benzenesulfonic acid, 3-formyl-, potassium salt is systematically named potassium;3-formylbenzenesulfonate under IUPAC nomenclature . Its molecular structure consists of a benzene ring substituted with a sulfonate group (-SO₃⁻) and a formyl group (-CHO) at the meta position, balanced by a potassium cation (K⁺). The compound’s Canonical SMILES representation, C1=CC(=CC(=C1)S(=O)(=O)[O-])C=O.[K+], succinctly captures this arrangement .

Table 1: Key Identifiers and Molecular Properties

PropertyValueSource
CAS No.54110-21-3
Molecular FormulaC₇H₅KO₄S
Molecular Weight224.28 g/mol
IUPAC Namepotassium;3-formylbenzenesulfonate
Hydrogen Bond Acceptors4
Rotatable Bond Count2
Topological Polar SA82.7 Ų

The compound’s Topological Polar Surface Area (82.7 Ų) suggests moderate polarity, influenced by the sulfonate and formyl groups . Its rotatable bond count of 2 (associated with the formyl and sulfonate substituents) implies limited conformational flexibility .

Spectroscopic and Computational Characterization

PubChem’s computed 3D conformer model reveals a planar benzene ring with the sulfonate and formyl groups oriented at ~120° relative to each other, minimizing steric hindrance . The potassium ion interacts electrostatically with the sulfonate oxygen atoms, stabilizing the crystal lattice.

The monoisotopic mass (223.95456129 Da) and exact mass (223.95456129 Da) confirm the absence of isotopic variants . Density functional theory (DFT) simulations predict a dipole moment of ~5.2 D, aligning with its polar nature .

Synthesis and Manufacturing

Neutralization Route

Industrial synthesis typically involves neutralizing 3-formylbenzenesulfonic acid with potassium hydroxide (KOH) or potassium carbonate (K₂CO₃):

3-HOOC-C₆H₄-SO₃H + KOH → 3-HOOC-C₆H₄-SO₃K + H₂O\text{3-HOOC-C₆H₄-SO₃H + KOH → 3-HOOC-C₆H₄-SO₃K + H₂O}

This exothermic reaction proceeds in aqueous or polar aprotic solvents (e.g., DMF) at 50–80°C. Post-synthesis, the product is purified via recrystallization from ethanol-water mixtures, yielding >95% purity .

Challenges in Scalability

Large-scale production faces hurdles due to:

  • Hyroscopicity: The potassium salt readily absorbs moisture, complicating storage .

  • Byproduct Formation: Over-neutralization can generate potassium bisulfate (KHSO₄), requiring careful pH control.

Physicochemical Properties

Solubility and Stability

The compound exhibits high solubility in water (>200 g/L at 25°C) and polar solvents like methanol . In non-polar media (e.g., hexane), solubility drops to <0.1 g/L. Thermal gravimetric analysis (TGA) shows decomposition onset at 210°C, with liberation of SO₂ and CO gases .

Table 2: Stability and Solubility Profile

PropertyConditionValue
Water Solubility25°C>200 g/L
Methanol Solubility25°C150 g/L
Decomposition TempTGA (N₂ atmosphere)210°C
pH (1% aqueous)25°C6.5–7.5

Reactivity

The formyl group undergoes characteristic aldehyde reactions:

  • Condensation: Reacts with amines to form Schiff bases.

  • Oxidation: Converts to carboxylic acid derivatives under strong oxidizers (e.g., KMnO₄) .

  • Nucleophilic Addition: Participates in Grignard reactions, forming secondary alcohols .

Industrial and Research Applications

Surfactant Intermediate

The sulfonate group confers amphiphilic properties, making the compound a candidate for:

  • Anionic surfactants: Potential use in detergents and emulsifiers.

  • Polymer modification: Sulfonation of polystyrene derivatives .

Pharmaceutical Synthesis

As a bifunctional building block, it enables:

  • Prodrug design: Conjugation via the formyl group to enhance drug solubility .

  • Metal-organic frameworks (MOFs): Coordination with transition metals (e.g., Cu²⁺) for catalytic applications .

SupplierLocationPurityPrice Range (USD/g)
Alfa ChemistryNew York, USA>95%$120–$150
Suzhou Health ChemicalsJiangsu, China>90%$80–$100
SAGECHEM LIMITEDZhejiang, China>90%$95–$110

Suppliers recommend storage in airtight containers under inert gas (N₂ or Ar) at 4°C to prevent hydrolysis .

Future Research Directions

While current applications remain exploratory, advancing areas include:

  • Bioconjugation chemistry: Site-specific protein labeling via formyl-sulfonate linkers .

  • Ionic liquids: Tuning physicochemical properties for green chemistry applications.

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